![molecular formula C6H10N2O B3103647 2-(1H-imidazol-2-yl)propan-1-ol CAS No. 1447317-08-9](/img/structure/B3103647.png)
2-(1H-imidazol-2-yl)propan-1-ol
Overview
Description
“2-(1H-imidazol-2-yl)propan-2-ol” is a compound with the CAS Number: 36365-23-8 and a molecular weight of 126.16 . It has a linear formula of C6H10N2O .
Molecular Structure Analysis
The molecular structure of “2-(1H-imidazol-2-yl)propan-2-ol” consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis
“2-(1H-imidazol-2-yl)propan-2-ol” is a solid at room temperature .Scientific Research Applications
Role in Drug Development
Imidazole, which is a part of the “2-(1H-imidazol-2-yl)propan-1-ol” structure, has become an important synthon in the development of new drugs . It’s a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Antibacterial Properties
Imidazole derivatives show antibacterial properties . This makes “2-(1H-imidazol-2-yl)propan-1-ol” a potential candidate for the development of new antibacterial drugs.
Antitumor Activity
Imidazole derivatives also exhibit antitumor activity . This suggests that “2-(1H-imidazol-2-yl)propan-1-ol” could be used in cancer research and treatment.
Antidiabetic Effects
Imidazole derivatives have been reported to have antidiabetic effects . This indicates that “2-(1H-imidazol-2-yl)propan-1-ol” could potentially be used in the treatment of diabetes.
Anti-inflammatory Properties
Imidazole derivatives are known to have anti-inflammatory properties . This suggests that “2-(1H-imidazol-2-yl)propan-1-ol” could be used in the treatment of inflammatory diseases.
Antiviral Activity
Imidazole derivatives have been found to exhibit antiviral activity . This indicates that “2-(1H-imidazol-2-yl)propan-1-ol” could be used in the development of antiviral drugs.
Antioxidant Properties
Imidazole derivatives are known to have antioxidant properties . This suggests that “2-(1H-imidazol-2-yl)propan-1-ol” could be used in the treatment of diseases caused by oxidative stress.
Antifungal Activity
Imidazole derivatives have been found to exhibit antifungal activity . This indicates that “2-(1H-imidazol-2-yl)propan-1-ol” could be used in the treatment of fungal infections.
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that imidazole derivatives have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the targets can be diverse depending on the specific derivative and its biological activity.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects
Biochemical Pathways
Given the broad range of biological activities of imidazole derivatives, it can be inferred that multiple pathways could be affected
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could influence its absorption and distribution
Result of Action
Given the broad range of biological activities of imidazole derivatives, it can be inferred that the compound could have various effects at the molecular and cellular level
properties
IUPAC Name |
2-(1H-imidazol-2-yl)propan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5(4-9)6-7-2-3-8-6/h2-3,5,9H,4H2,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQKWQBYKJQGJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=NC=CN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-imidazol-2-yl)propan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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